molecular formula C13H17IN2O B14082274 1-Piperidineacetamide, N-(2-iodophenyl)- CAS No. 61575-39-1

1-Piperidineacetamide, N-(2-iodophenyl)-

Cat. No.: B14082274
CAS No.: 61575-39-1
M. Wt: 344.19 g/mol
InChI Key: GMUDKKQHXGSUCS-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(2-iodophenyl)-: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with an iodine atom on the phenyl ring. The molecular formula of this compound is C13H17IN2O .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-(2-iodophenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with piperidine and acetic anhydride. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-(2-iodophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidineacetamide, N-(2-iodophenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2-iodophenyl)- involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-
  • N-(2-Iodophenyl)formamide
  • 2-Iodobiphenyl

Comparison: 1-Piperidineacetamide, N-(2-iodophenyl)- is unique due to the presence of both the piperidine ring and the iodine substituent on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the iodine atom enhances the compound’s reactivity in substitution reactions, while the piperidine ring contributes to its potential biological activity .

Biological Activity

1-Piperidineacetamide, N-(2-iodophenyl)- is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Piperidineacetamide, N-(2-iodophenyl)- has the following chemical structure:

  • Chemical Formula : C11H12N2O
  • Molecular Weight : 192.23 g/mol

The presence of the iodine atom in its structure is significant as it can influence the compound's biological interactions and pharmacokinetics.

Research indicates that this compound may interact with various biological pathways:

  • Neurokinin-1 Receptor Modulation : The compound has been studied for its effects on neurokinin-1 receptors, which are involved in pain perception and inflammatory responses. Preliminary findings suggest that it may act as a modulator of these receptors, potentially offering therapeutic benefits for conditions like anxiety and chronic pain .
  • Serotonin Receptor Interaction : Similar compounds have shown activity at serotonin receptors (5-HT2A/2C), which are implicated in mood regulation and anxiety disorders. The modulation of these receptors may contribute to the compound's efficacy in treating mood disorders .

Biological Activity and Therapeutic Applications

1-Piperidineacetamide, N-(2-iodophenyl)- has been evaluated for various therapeutic applications:

  • Anxiolytic Effects : In vivo studies have demonstrated that related compounds exhibit anxiolytic effects by reducing anxiety-like behaviors in animal models. This suggests potential applications in treating anxiety disorders .
  • Antidepressant Properties : The compound's ability to modulate serotonin receptors positions it as a candidate for antidepressant therapy. Research indicates that compounds with similar structures can alleviate symptoms of depression in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence LevelReference
Neurokinin-1 ModulationPain and inflammation managementModerate
Serotonin InteractionMood regulationHigh
AnxiolyticAnxiety reductionHigh
AntidepressantDepression alleviationModerate

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Study on Neurokinin Receptor Modulators :
    • Researchers investigated a series of piperidine derivatives, including 1-Piperidineacetamide, N-(2-iodophenyl)-, for their ability to modulate neurokinin receptors. Results indicated a promising profile for managing pain and anxiety symptoms .
  • Serotonergic Activity Evaluation :
    • A study focused on the serotonergic properties of piperidine derivatives demonstrated that these compounds could effectively reduce anxiety-like behaviors in rodent models, supporting their potential use as anxiolytics .
  • Clinical Implications :
    • The findings from preclinical studies suggest that 1-Piperidineacetamide, N-(2-iodophenyl)- could be developed into a therapeutic agent for treating mood disorders, particularly given its interaction with serotonin pathways .

Properties

CAS No.

61575-39-1

Molecular Formula

C13H17IN2O

Molecular Weight

344.19 g/mol

IUPAC Name

N-(2-iodophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17IN2O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17)

InChI Key

GMUDKKQHXGSUCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2I

Origin of Product

United States

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